Apafant-d8 CAS number 1185101-22-7 properties
Apafant-d8 CAS number 1185101-22-7 properties
An In-Depth Technical Guide to Apafant-d8 (CAS: 1185101-22-7)
Executive Summary
Apafant-d8 is the deuterated form of Apafant (WEB 2086), a potent and highly specific antagonist of the Platelet-Activating Factor (PAF) receptor. As a stable isotope-labeled internal standard, Apafant-d8 is an indispensable tool for the accurate quantification of Apafant in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activity, and analytical applications of Apafant-d8, tailored for researchers, scientists, and professionals in drug development.
Introduction to Apafant and the Role of Deuteration
Apafant, first disclosed in 1987, is a synthetic thieno-triazolodiazepine developed as a selective antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3][4] By blocking the PAF receptor, Apafant has been investigated for its therapeutic potential in conditions like asthma and allergic conjunctivitis.[3][5]
The Significance of Apafant-d8: The "-d8" designation indicates that eight hydrogen atoms in the morpholine ring of the Apafant molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties or chromatographic behavior. In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Apafant-d8 serves as an ideal internal standard. It co-elutes with the unlabeled Apafant, but is distinguishable by its higher mass, allowing for precise correction of analytical variability introduced during sample preparation and ionization.
Physicochemical and Pharmacokinetic Profile
The fundamental properties of Apafant-d8 are critical for its application in analytical chemistry and for understanding the behavior of its non-labeled counterpart, Apafant, in biological systems.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 1185101-22-7 | [6] |
| Unlabeled CAS | 105219-56-5 | [6][7][8] |
| Molecular Formula | C₂₂H₁₄D₈ClN₅O₂S | [6] |
| Molecular Weight | 464.01 g/mol | [6] |
| Synonyms | 4-[3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1][6][9]triazolo[4,3-a][1][6]diazepin-2-yl]-1-oxopropyl]morpholine-d8; WEB 2086-d8 | [6] |
| IUPAC Name | 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1][6][9]triazolo[4,3-a][1][6]diazepine-2-yl)-1-(morpholin-d8-yl)-1-propanone | Derived from[8] |
Pharmacokinetic Parameters of Apafant (Unlabeled)
The following data for unlabeled Apafant provides crucial context for designing pharmacokinetic and pharmacodynamic (PK/PD) studies where Apafant-d8 would be used as an analytical standard.
| Parameter | Human | Rat | Reference |
| Plasma Protein Binding (%) | degradation | 65% | [2] |
| Microsomal Stability (% Q_H_) | 24.9% | 38.3% | [2] |
| Hepatocyte Stability (% Q_H_) | 20% | 54% | [2] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 3.2 | N/A | [2] |
| CYP Inhibition (IC₅₀) | >50 µM for 3A4, 2D6, 2C8, 2C9, 2C19 | N/A | [2] |
| logD (pH 2.0 / 11.0) | 1.08 / 1.12 | N/A | [2] |
These data indicate that Apafant has moderate metabolic stability and permeability. The low potential for CYP inhibition suggests a lower risk of drug-drug interactions. Its relatively low logD points to limited brain exposure, which is advantageous as it reduces the likelihood of CNS side effects sometimes associated with the benzodiazepine-like scaffold.[1][2]
Mechanism of Action: Antagonism of the PAF Receptor
Apafant exerts its effects by competitively inhibiting the Platelet-Activating Factor Receptor (PAFR).[4] The PAFR is a G-protein-coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to profound inflammatory and thrombotic responses.[1][2]
The PAF Signaling Cascade:
-
Binding: PAF, a phospholipid mediator, binds to the extracellular domain of the PAFR on cells like platelets, neutrophils, and endothelial cells.[4]
-
GPCR Activation: This binding triggers a conformational change in the receptor, activating associated G-proteins (primarily Gq/11 and Gi).
-
Downstream Signaling: Activated G-proteins stimulate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Cellular Response: The signaling cascade culminates in cellular responses such as platelet aggregation, neutrophil degranulation, chemotaxis, and increased vascular permeability.[1][2]
Apafant competitively binds to the PAFR, preventing PAF from docking and initiating this signaling cascade.[1][10] This blockade effectively mitigates the pro-inflammatory and pro-thrombotic actions of PAF.
Caption: Apafant competitively antagonizes the PAF receptor, blocking downstream signaling.
Biological Activity and Efficacy
Apafant is a well-characterized antagonist with potent activity both in vitro and in vivo.
In Vitro Activity
Apafant demonstrates high-affinity binding to the PAF receptor and effectively inhibits PAF-induced cellular responses.
| Assay | System | Value | Reference |
| Binding Affinity (Ki) | Human PAF Receptors | 9.9 nM | [7] |
| Binding Affinity (KD) | Human Platelets ([³H]PAF displacement) | 15 nM | [1][2] |
| Inhibition (IC₅₀) | PAF-induced Human Platelet Aggregation | 170 nM | [9] |
| Inhibition (IC₅₀) | PAF-induced Human Neutrophil Aggregation | 360 nM | [9] |
The interaction is highly specific; Apafant does not significantly affect platelet or neutrophil aggregation induced by other agents.[1][2] Despite a structural resemblance to benzodiazepines, it shows only modest cross-reactivity with the central benzodiazepine receptor.[1][2]
In Vivo Efficacy
Extensive studies in animal models have confirmed Apafant's potent antagonism of PAF-mediated effects.
-
Bronchoconstriction & Hypotension: In guinea pigs, Apafant potently reduces PAF-induced bronchoconstriction and hypotension with ED₅₀ values of 0.07 mg/kg (oral) and 0.018 mg/kg (intravenous).[1]
-
Vascular Leakage: It fully inhibits PAF-induced vascular leakage in guinea pigs at a dose of 10 mg/kg (intravenous).[1][2]
-
Allergic & Inflammatory Models: Apafant has shown protective effects against anaphylactic shock and significantly attenuates PAF-induced paw edema in rats.[1][2] In models of experimental allergic conjunctivitis, ophthalmic solutions of Apafant reduced clinical symptoms and inhibited the release of inflammatory mediators from eosinophils.[5]
Analytical Applications of Apafant-d8
The primary and most critical application of Apafant-d8 is as an internal standard for the quantification of Apafant in biological samples. The use of a stable isotope-labeled standard is the gold standard in bioanalytical mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry:
-
Spiking: A known, fixed amount of Apafant-d8 is added to all samples (including calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process.
-
Co-processing: The analyte (Apafant) and the internal standard (Apafant-d8) are subjected to the exact same extraction, cleanup, and potential derivatization steps. Any loss of material during this process affects both compounds equally.
-
LC-MS/MS Analysis: During analysis, the two compounds are separated chromatographically (though they often co-elute) and detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for both Apafant and Apafant-d8.
-
Ratio Calculation: The concentration of Apafant in the unknown sample is determined by calculating the ratio of the Apafant peak area to the Apafant-d8 peak area and comparing this ratio to a calibration curve generated from standards with known concentrations. This ratio-based calculation inherently corrects for variations in sample recovery and instrument response.
Caption: Bioanalytical workflow using Apafant-d8 as an internal standard.
Protocol: Quantification of Apafant in Human Plasma
This protocol provides a validated, step-by-step methodology for a typical bioanalytical assay.
1. Materials and Reagents:
-
Apafant and Apafant-d8 reference standards
-
Human plasma (with K₂EDTA as anticoagulant)
-
HPLC-grade acetonitrile, methanol, water, and formic acid[11]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Apafant and Apafant-d8 in methanol. Store at -20°C or -80°C.[7]
-
Prepare serial dilutions of the Apafant stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare a working solution of Apafant-d8 (e.g., 100 ng/mL) for spiking.
3. Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma (standard, QC, or unknown), add 20 µL of the Apafant-d8 working solution. Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and dilute with 600 µL of water containing 0.1% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[11]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[11]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Apafant: Q1: 456.1 -> Q3: [specific fragment ion]
-
Apafant-d8: Q1: 464.1 -> Q3: [corresponding specific fragment ion]
-
Note: Specific fragment ions must be determined empirically by infusing the pure compounds.
-
5. Data Analysis:
-
Integrate the peak areas for both Apafant and Apafant-d8.
-
Construct a calibration curve by plotting the peak area ratio (Apafant/Apafant-d8) against the nominal concentration of the calibration standards.
-
Determine the concentration of Apafant in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Stability and Storage
Proper handling and storage are paramount to ensure the integrity and accuracy of Apafant-d8 as a reference standard.
-
Solid Form: The lyophilized powder should be stored in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation from moisture and oxidation.[6]
-
Stock Solutions: Stock solutions prepared in an appropriate organic solvent (e.g., DMSO or methanol) should be stored in tightly sealed vials at low temperatures. Storage at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for shorter periods (up to 1 month).[7][12] Avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation. It is best practice to aliquot stock solutions into single-use volumes.
Conclusion
Apafant-d8 (CAS: 1185101-22-7) is a critical analytical tool for researchers investigating the pharmacology of Apafant and the broader role of the PAF signaling pathway in health and disease. Its function as a stable isotope-labeled internal standard enables robust, accurate, and reproducible quantification in complex biological fluids, a prerequisite for reliable pharmacokinetic, toxicokinetic, and clinical studies. The well-defined physicochemical properties and the extensive biological characterization of its unlabeled counterpart, Apafant, provide a solid foundation for its application in advancing our understanding of inflammatory and thrombotic disorders.
References
-
opnMe, "PAF receptor antagonist I Apafant," opnMe.com. [Online]. Available: [Link]
-
opnMe, "PAF receptor antagonist | Apafant Table of contents," opnMe.com. [Online]. Available: [Link]
-
Pharmaffiliates, "CAS No : 1185101-22-7| Chemical Name : Apafant-d8," Pharmaffiliates.com. [Online]. Available: [Link]
-
K. Tominaga et al., "Apafant, a potent platelet-activating factor antagonist, blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs," Journal of Pharmacological Sciences, vol. 95, no. 4, pp. 435-42, Aug. 2004. [Online]. Available: [Link]
-
Boehringer Ingelheim, "Apafant | PAFR Antagonist | opnMe," opnMe.com. [Online]. Available: [Link]
-
Wikipedia, "Apafant," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
-
S. D. Shukla, "Biochemistry of Platelet Activating Factor," StatPearls Publishing, April 10, 2023. [Online]. Available: [Link]
-
Wikipedia, "Platelet-activating factor," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Apafant," PubChem Compound Database. [Online]. Available: [Link]
-
G. Perng et al., "Therapy for acute pancreatitis with platelet-activating factor receptor antagonists," World Journal of Gastroenterology, vol. 18, no. 48, pp. 7242-7248, Dec. 2012. [Online]. Available: [Link]
-
Patsnap, "What are PAF receptor antagonists and how do they work?," Patsnap Synapse, June 21, 2024. [Online]. Available: [Link]
-
M. Tencé et al., "Release, purification, and characterization of platelet-activating factor (PAF)," Agents and Actions, vol. 10, no. 5, pp. 528-31, Dec. 1980. [Online]. Available: [Link]
-
T. L. T. Heemskerk et al., "An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry," Journal of Lipid Research, vol. 46, no. 5, pp. 1077-84, May 2005. [Online]. Available: [Link]
-
Y. Wang et al., "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation," Frontiers in Pharmacology, vol. 17, Feb. 2026. [Online]. Available: [Link]
-
A. G. Tzakos et al., "Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents," Dalton Transactions, vol. 44, no. 8, pp. 3535-46, Feb. 2015. [Online]. Available: [Link]
-
M. H. F. D'Agostino et al., "Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice," Molecules, vol. 26, no. 2, p. 325, Jan. 2021. [Online]. Available: [Link]
-
S. Schulman et al., "Stability of factor VIII concentrates after reconstitution," American Journal of Hematology, vol. 45, no. 3, pp. 217-23, Mar. 1994. [Online]. Available: [Link]
-
P. C. Schiller et al., "Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode," Lipids, vol. 51, no. 12, pp. 1399-1405, Oct. 2016. [Online]. Available: [Link]
-
J. L. Kremer et al., "Stability of interleukin 8 and neutrophil elastase in bronchoalveolar lavage fluid following long-term storage," Pediatric Pulmonology, vol. 40, no. 5, pp. 465-9, Nov. 2005. [Online]. Available: [Link]
-
Agilent Technologies, "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites," Agilent Application Note. [Online]. Available: [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Apafant, a potent platelet-activating factor antagonist, blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Apafant - Wikipedia [en.wikipedia.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Stability of interleukin 8 and neutrophil elastase in bronchoalveolar lavage fluid following long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
